molecular formula C19H27FN2O4S B4604349 N-cyclohexyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide

N-cyclohexyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B4604349
M. Wt: 398.5 g/mol
InChI Key: DXOKZGLQIWMTOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with piperidine-4-carboxamide in the presence of a base, followed by cyclohexylation . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

N-cyclohexyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide is unique due to its specific structural features, such as the presence of a cyclohexyl group and a sulfonyl piperidine moiety.

Properties

IUPAC Name

N-cyclohexyl-1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O4S/c1-26-17-8-7-15(20)13-18(17)27(24,25)22-11-9-14(10-12-22)19(23)21-16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOKZGLQIWMTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide

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